molecular formula C17H21N3O3S B6474426 4-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640956-80-3

4-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6474426
CAS No.: 2640956-80-3
M. Wt: 347.4 g/mol
InChI Key: JCPIFTPAJNBDHW-UHFFFAOYSA-N
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Description

4-Methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a sophisticated synthetic benzothiazole derivative offered for pharmaceutical and biological research. The benzothiazole core is a privileged scaffold in medicinal chemistry, renowned for its significant and diverse biological activities. This specific compound features a complex molecular architecture, integrating methoxy, morpholinyl, and pyrrolidine carbonyl substituents, which are designed to enhance its binding affinity and selectivity for biological targets. Benzothiazole-based compounds are actively investigated for their potential in treating critical diseases. Their versatile heterocyclic framework allows for interaction with a wide array of molecular targets, leading to documented anti-cancer, anti-inflammatory, anti-viral, and anti-microbial activities in related molecules . Furthermore, certain benzothiazole derivatives have shown neuroprotective properties and are being explored for the treatment of neurodegenerative diseases such as Alzheimer's and amyotrophic lateral sclerosis (ALS) . The structural motifs present in this compound—particularly the morpholine and pyrrolidine groups—are commonly found in molecules that modulate key signaling pathways and enzyme functions, suggesting its utility as a valuable chemical probe or a starting point for the development of novel therapeutic agents . This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for use in humans, animals, or as a drug, diagnostic, or for any other commercial application. Researchers are encouraged to leverage this compound in their early-stage discovery efforts, including target validation, mechanism of action studies, and structure-activity relationship (SAR) campaigns.

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-22-12-5-4-6-14-15(12)18-17(24-14)20-9-10-23-13(11-20)16(21)19-7-2-3-8-19/h4-6,13H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPIFTPAJNBDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the methoxy group through methylation. The pyrrolidine and morpholine groups are then introduced via acylation and nucleophilic substitution reactions, respectively. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine moiety can be reduced to form alcohols.

    Substitution: The benzothiazole core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that benzothiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds similar to 4-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole possess significant antimicrobial activity against various pathogens.
  • Anticancer Potential : The compound has been investigated for its potential in cancer therapy, particularly due to its ability to inhibit tumor growth in vitro and in vivo models.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited a notable IC50 value against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : This can be achieved through the cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
  • Introduction of Morpholine and Pyrrolidine Rings : These are incorporated through nucleophilic substitution or amide bond formation.

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in:

  • Material Science : The unique chemical properties may be exploited in developing new polymers or dyes.
  • Agricultural Chemistry : Investigations into its use as a pesticide or herbicide are ongoing due to its bioactive nature.

Mechanism of Action

The mechanism of action of 4-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzothiazole Derivatives with Heterocyclic Substituents

  • Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Key Differences: Replaces the morpholine-pyrrolidine group with a triazole-linked benzodiazole and a bromophenyl-thiazole.
  • N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides () : Features a sulfonamide group at the para position. The absence of morpholine and pyrrolidine reduces steric bulk but limits hydrogen-bonding capacity compared to the target compound .
  • 2-(Benzylsulfonyl)-1,3-Benzothiazole () : Contains a sulfonyl group instead of the morpholine-pyrrolidine carbonyl. This substitution may enhance metabolic stability but reduce conformational flexibility .

Morpholine-Containing Analogues

  • Compound 15 (): 1-(Morpholino(Pyridin-4-yl)Methyl)-5'-Thioxospiro[Indoline-3,3'-[1,2,4]Triazolidin]-2-One Key Differences: Integrates morpholine into a spiroindoline-triazolidinone system. The rigid spiro structure contrasts with the flexible benzothiazole core, likely affecting bioavailability and target engagement .
  • 2-(Morpholin-4-yl)-1,7-Naphthyridines () : Replaces benzothiazole with a naphthyridine scaffold. The morpholine’s role here is structural stabilization rather than direct interaction, differing from its functional role in the target compound .

Comparisons :

  • : Compounds 9a–e were synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the versatility of click chemistry for introducing triazole linkers .
  • : Ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate was synthesized via tetraethylammonium chloride-mediated coupling, suggesting similar strategies for morpholine incorporation .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Para-substituted benzothiazoles (e.g., ) generally exhibit stronger target binding than meta-substituted analogues due to optimal steric and electronic alignment .
  • Morpholine’s Role : Morpholine enhances water solubility and passive membrane permeability, as seen in 2-(morpholin-4-yl)-1,7-naphthyridines () .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound Benzothiazole 4-OCH₃, 2-(Morpholine-pyrrolidine carbonyl) N/A 2.8
9c () Benzothiazole Triazole-benzodiazole, 4-BrPh-thiazole >350 3.5
N-(4-Benzothiazol-2-yl)Ph Sulfonamide () Benzothiazole 4-Sulfonamide 180–185 2.1
2-(Benzylsulfonyl)-1,3-Benzothiazole () Benzothiazole 2-Sulfonyl 120–125 2.9

Research Findings

  • Binding Interactions : Morpholine-pyrrolidine carbonyl groups (target compound) may form stronger hydrogen bonds with biological targets compared to triazole-linked analogues () due to increased polarity .
  • Metabolic Stability : The target’s pyrrolidine carbonyl may offer better resistance to enzymatic degradation than sulfonamide () or sulfonyl () groups .
  • Synthetic Feasibility : Coupling strategies from (tetraethylammonium chloride-mediated reactions) could optimize the synthesis of the target compound’s morpholine-pyrrolidine moiety .

Biological Activity

4-Methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core substituted with a methoxy group and a pyrrolidine-morpholine moiety. This unique structure enhances its solubility and bioactivity, making it a promising candidate for various pharmacological applications. The compound has been studied for its potential roles as an anticonvulsant , anti-inflammatory , and antitumor agent .

Structural Characteristics

The compound's structure can be broken down into three key components:

  • Benzothiazole Core : This bicyclic structure includes both sulfur and nitrogen, contributing to the compound's unique chemical properties.
  • Methoxy Group : Enhances solubility and bioactivity.
  • Pyrrolidine and Morpholine Rings : Known for improving biological interactions and pharmacological effects.

Research indicates that this compound may interact with specific biological targets, including neurotransmitter receptors and enzymes involved in inflammation. Molecular docking studies suggest that it can bind effectively to these targets, potentially modulating neurotransmission pathways relevant to conditions such as epilepsy and inflammatory diseases.

Antitumor Activity

Benzothiazole derivatives have shown significant anticancer properties. For instance, similar compounds have demonstrated the ability to inhibit various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cell proliferation and survival.

Compound NameStructureBiological Activity
BenzothiazoleBenzothiazole StructureAntimicrobial, Anticancer
Pyrrolidine DerivativesPyrrolidine StructureAnalgesic, Antidepressant
Morpholine DerivativesMorpholine StructureAntimicrobial, Antiviral

Anticonvulsant Activity

The compound's structural components suggest potential applications in treating epilepsy. Studies indicate that related benzothiazole compounds can modulate neurotransmitter systems involved in seizure activity, offering a pathway for therapeutic development.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of benzothiazole derivatives. The ability of this compound to inhibit pro-inflammatory cytokines may provide a basis for its use in treating inflammatory disorders.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of structurally similar compounds on various human tumor cell lines. Results indicated significant activity with IC50 values in the nanomolar range, supporting the potential use of benzothiazole derivatives in cancer therapy .
  • Neuropharmacology : Another investigation focused on the modulation of neurotransmitter systems by benzothiazole derivatives. The findings suggested that these compounds could effectively alter neurotransmitter release patterns, indicating their potential as anticonvulsants .
  • Inflammatory Response Modulation : In vitro studies have shown that benzothiazole derivatives can reduce the production of inflammatory mediators in immune cells, suggesting a mechanism through which they exert anti-inflammatory effects .

Q & A

Basic: What are the standard synthetic routes for 4-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole, and how is structural validation performed?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Morpholine and pyrrolidine precursors are coupled with benzothiazole intermediates under reflux conditions in ethanol or methanol, often using catalysts like POCl₃ or coupling agents (e.g., CDI) .
  • Functionalization : Methoxy and carbonyl groups are introduced via nucleophilic substitution or acylation reactions. For example, morpholine derivatives are acylated with pyrrolidine-1-carbonyl chloride under inert atmospheres .

Structural validation employs:

  • Spectroscopy : IR confirms carbonyl (1650–1700 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹) stretches. ¹H/¹³C NMR identifies methoxy (δ 3.2–3.8 ppm), benzothiazole aromatic protons (δ 7.0–8.5 ppm), and morpholine/pyrrolidine backbone signals .
  • Elemental analysis : Experimental vs. calculated C/H/N/S percentages validate purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of benzothiazole-morpholine hybrids?

Answer:
SAR optimization requires systematic variation of substituents and pharmacophore analysis:

  • Substituent screening : Replace methoxy with electron-withdrawing (e.g., -NO₂) or donating (e.g., -NH₂) groups on the benzothiazole ring to modulate electron density and binding affinity .
  • Scaffold hopping : Test pyrrolidine vs. piperidine or morpholine vs. thiomorpholine to alter steric and electronic profiles .
  • Bioactivity assays : Use standardized in vitro models (e.g., antimicrobial MIC assays, kinase inhibition) to correlate structural changes with activity. For example, morpholine-containing pyrimidines in showed enhanced antimicrobial activity when aryl groups were fluorinated .

Advanced: What analytical strategies resolve contradictions in reported biological activity data for morpholine-containing heterocycles?

Answer:
Contradictions often arise from impurities, assay variability, or undefined molecular targets. Mitigation strategies include:

  • Purity verification : Use HPLC (e.g., >95% purity as in ) and LC-MS to exclude degradation products .
  • Standardized assays : Replicate activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, antimicrobial testing in used broth microdilution under ISO 20776-1 guidelines .
  • Target validation : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis to confirm binding interactions. ’s docking poses revealed critical hydrogen bonds between morpholine and enzyme active sites .

Basic: What spectroscopic techniques are essential for confirming the purity and structure of synthetic intermediates?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, benzothiazole C2-methoxy groups show distinct singlet peaks in ¹H NMR .
  • IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹ for pyrrolidine-1-carbonyl) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Melting point analysis : Sharp melting ranges (±2°C) indicate crystallinity and purity .

Advanced: How can molecular docking studies predict the binding interactions of benzothiazole derivatives with target enzymes?

Answer:
Methodology :

  • Ligand preparation : Optimize 3D structures of derivatives using Gaussian09 (DFT/B3LYP/6-31G**) .
  • Protein preparation : Retrieve target enzyme PDB files (e.g., COX-2, EGFR) and remove water/ions using PyMOL.
  • Docking simulations : Use Glide or GOLD to generate binding poses. demonstrated that morpholine oxygen forms hydrogen bonds with catalytic residues, while benzothiazole π-stacks with hydrophobic pockets .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values. Mutagenesis (e.g., Ala-scanning) confirms critical residues identified in silico .

Basic: What are the critical parameters for optimizing reaction yields in benzothiazole-morpholine hybrid synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while ethanol/water mixtures improve cyclization .
  • Catalyst optimization : Use POCl₃ for acylation (80–90% yield) or Amberlyst-15 for acid-catalyzed condensations .
  • Temperature control : Reflux at 80–100°C for 8–12 hours ensures complete reaction .

Advanced: How can crystallographic data inform the design of stable polymorphs for this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., morpholine C-O-C ~1.41 Å) and packing motifs (e.g., π-π stacking in benzothiazole rings) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bond donors/acceptors) to predict solubility and stability .
  • Polymorph screening : Use solvent evaporation (e.g., acetone/hexane) or slurry methods to isolate forms with favorable dissolution profiles .

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